molecular formula C16H21N3O2 B2368504 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one CAS No. 895122-86-8

1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B2368504
CAS No.: 895122-86-8
M. Wt: 287.363
InChI Key: CSYMOZUWQGRXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dihydropyrazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the dihydropyrazinone core, followed by the introduction of the methoxyphenyl and methylbutylamino groups under controlled conditions. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazinones.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-(Methoxyphenylmethyl)-biphenyl
  • 4-(Chlorophenylmethyl)-biphenyl
  • 4-Biphenyl-4-yl-2-(4-methoxyphenyl)-6-phenyl-pyridine

Comparison: Compared to these similar compounds, 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one is unique due to its specific structural features and functional groups

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methylbutylamino)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(2)8-9-17-15-16(20)19(11-10-18-15)13-4-6-14(21-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMOZUWQGRXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC=CN(C1=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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